R 32792

概要

説明

準備方法

ロフェンタニルの合成には、基本的なピペリジン構造から始まるいくつかのステップが含まれます。一般的な合成経路には、次のステップが含まれます。

ピペリジン環の形成: ピペリジン環は、適切なアミンとケトンの縮合を含む一連の反応によって合成されます。

置換反応: ピペリジン環は、それぞれ1位と4位にフェニルエチル基とフェニルプロパノイルアミノ基を導入するために、置換反応を受けます。

ロフェンタニルの工業生産方法は、主に研究で使用されていることと、規制対象物質として分類されていることから、広く文書化されていません .

化学反応の分析

ロフェンタニルは、いくつかの種類の化学反応を受けます。

酸化: ロフェンタニルは酸化されてさまざまな代謝物を形成することができます。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 還元反応を使用して、ピペリジン環上の官能基を変換することができます。水素化ホウ素ナトリウムは、これらの反応に使用される一般的な還元剤です。

これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。

4. 科学研究への応用

ロフェンタニルは、その高い効力と長時間作用性のために、主に科学研究で使用されています。その用途には、以下が含まれます。

化学: ロフェンタニルは、オピオイド化合物の構造活性相関を研究し、オピオイドアナログの新しい合成経路を開発するために使用されます。

生物学: 研究者は、ロフェンタニルを使用して、オピオイド受容体の結合親和性と選択性を研究しています。

医学: 臨床で一般的に使用されていませんが、ロフェンタニルは疼痛管理と麻酔への潜在的な使用について研究されています。

科学的研究の応用

Lofentanil is primarily used in scientific research due to its high potency and long duration of action. Its applications include:

Chemistry: Lofentanil is used to study the structure-activity relationships of opioid compounds and to develop new synthetic routes for opioid analogues.

Biology: Researchers use lofentanil to study the binding affinity and selectivity of opioid receptors.

Medicine: Although not commonly used in clinical practice, lofentanil is studied for its potential use in pain management and anesthesia.

Industry: Lofentanil is used in the development of new analgesic drugs and in the study of opioid receptor pharmacology

作用機序

ロフェンタニルは、中枢神経系のμ-オピオイド受容体に結合することによって作用を及ぼします。この結合は、Gタンパク質複合体におけるGDPに対するGTPの交換を刺激し、下流のシグナル伝達経路の活性化につながります。ロフェンタニルの主な作用には、鎮痛作用と鎮静作用があります。 患者の痛みに対する許容度を高め、苦痛の知覚を低下させます .

6. 類似の化合物との比較

ロフェンタニルは、カルフェンタニルやスフェンタニルなどの他のフェンタニルアナログと似ています。 カルフェンタニルよりも長時間作用性で、わずかに強力です . ロフェンタニルのユニークな構造的特徴は、ピペリジン環の3位にメチル基が存在することであり、これがその高い効力と長時間作用性に寄与しています .

類似化合物

フェンタニル: ロフェンタニルと比較して、作用時間が短い、広く使用されているオピオイド鎮痛薬です。

カルフェンタニル: 主に大型動物の鎮静に使用される、非常に強力なオピオイドです。

スフェンタニル: ヒトの手術手順で使用される、短時間作用性の強力なオピオイドです

ロフェンタニルの高い効力と長時間作用性のユニークな組み合わせは、オピオイド受容体の研究と新しい鎮痛薬の開発にとって貴重な化合物です。

類似化合物との比較

Lofentanil is similar to other fentanyl analogues, such as carfentanil and sufentanil. it has a longer duration of action and slightly higher potency than carfentanil . The unique structural feature of lofentanil is the presence of a methyl group at the 3-position of the piperidine ring, which contributes to its high potency and long duration of action .

Similar Compounds

Fentanyl: A widely used opioid analgesic with a shorter duration of action compared to lofentanil.

Carfentanil: A highly potent opioid used primarily for tranquilizing large animals.

Sufentanil: A potent opioid used in human surgical procedures for its short-acting properties

Lofentanil’s unique combination of high potency and long duration of action makes it a valuable compound for research into opioid receptors and the development of new analgesic drugs.

生物活性

R 32792 is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, structure-activity relationships (SAR), and relevant case studies.

This compound is classified as a diarylpentanoid, a class known for its potential therapeutic properties. The compound's activity is largely attributed to its structural components, particularly the presence of specific functional groups that enhance its interaction with biological targets.

Key Features:

- Diarylpentanoid Scaffold : The unique structure allows for multiple binding interactions with enzymes and receptors.

- Functional Groups : Hydroxyl and methoxy groups have been identified as critical for its bioactivity, particularly in inhibiting nitric oxide (NO) production in macrophages .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound demonstrates significant activity against various strains of bacteria, including those resistant to conventional antibiotics. Its efficacy is enhanced by specific substitutions on the aromatic rings .

- Anti-inflammatory Effects : The compound has been observed to inhibit NO production in activated macrophages, suggesting potential use in treating inflammatory conditions. The IC50 values for NO inhibition range from 4.2 µM to 15.2 µM, indicating strong anti-inflammatory properties .

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to its overall therapeutic potential.

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound reveal important insights into how modifications to its structure can influence its biological activity:

| Modification Type | Effect on Activity |

|---|---|

| Hydroxyl Group Presence | Critical for enhancing NO inhibition |

| Methoxy Substitution | Improves bioactivity |

| Electron-withdrawing Groups | Enhances NO inhibitory activity |

These findings indicate that careful modification of the compound's structure can lead to improved therapeutic efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing valuable data on its potential applications:

- In Vitro Studies : A study demonstrated that this compound effectively reduced NO production in LPS/IFN-activated RAW 264.7 macrophages, with significant reductions observed at concentrations as low as 4.2 µM .

- Molecular Docking Studies : Computational studies have predicted strong interactions between this compound and trypanothione reductase, suggesting a mechanism for its antimicrobial action .

- Toxicology Assessments : Early assessments indicate that this compound exhibits favorable safety profiles, with minimal cytotoxicity observed in various cell lines at therapeutic concentrations.

特性

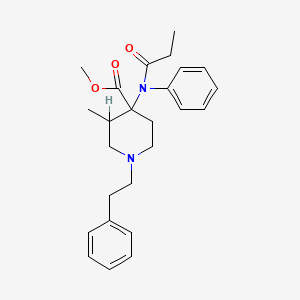

IUPAC Name |

methyl (3S,4R)-3-methyl-1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O3/c1-4-23(28)27(22-13-9-6-10-14-22)25(24(29)30-3)16-18-26(19-20(25)2)17-15-21-11-7-5-8-12-21/h5-14,20H,4,15-19H2,1-3H3/t20-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYHGORQCPYVBZ-NBGIEHNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2C)CCC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N(C1=CC=CC=C1)[C@@]2(CCN(C[C@@H]2C)CCC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016402 | |

| Record name | Lofentanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The aim of the present study was to describe the activity of a set of opioid drugs, including partial agonists, in a cell system expressing only mu opioid receptors. Receptor activation was assessed by measuring the inhibition of forskolin-stimulated cyclic adenosine mono phosphate (cAMP) production. Efficacies and potencies of these ligands were determined relative to the endogenous ligand beta-endorphin and the common mu agonist, morphine. Among the ligands studied naltrexone, WIN 44,441 and SKF 10047, were classified as antagonists, while the remaining ligands were agonists. Agonist efficacy was assessed by determining the extent of inhibition of forskolin-stimulated cAMP production. The rank order of efficacy of the agonists was fentanyl = hydromorphone = beta-endorphin > etorphine = lofentanil = butorphanol = morphine = nalbuphine = nalorphine > cyclazocine = dezocine = metazocine >or= xorphanol. The rank order of potency of these ligands was different from that of their efficacies; etorphine > hydromorphone > dezocine > xorphanol = nalorphine = butorphanol = lofentanil > metazocine > nalbuphine > cyclazocine > fentanyl > morphine >>>> beta-endorphin. These results elucidate the relative activities of a set of opioid ligands at mu opioid receptor and can serve as the initial step in a systematic study leading to understanding of the mode of action of opioid ligands at this receptor. Furthermore, these results can assist in understanding the physiological effect of many opioid ligands acting through mu opioid receptors., We determined the binding domains of sufentanil and lofentanil in the mu opioid receptor by comparing their binding affinities to seven mu/delta and six mu/kappa chimeric receptors with those to mu, delta and kappa opioid receptors. TMHs 6 and 7 and the e3 loop of the mu opioid receptor were important for selective binding of sufentanil and lofentanil to the mu over the kappa receptor. TMHs 1-3 and the e1 loop of the mu opioid receptor conferred binding selectivity for sufentanil over the delta receptor. Thus, the region that conferred binding selectivity for sufentanil differs, depending on chimeras used. In addition, the interaction TMHs 1-3 and TMHs 6-7 was crucial for the high affinity binding of these two ligands. These two regions are likely to contain sites of interaction with the ligands or to confer conformations specific to the mu receptor., Nociceptin (orphanin FQ) is the recently discovered peptide agonist for the orphan receptor opioid receptor-like 1 (ORL1). Despite the high sequence homology between ORL1 and the opioid receptors, most opioids lack affinity for the nociceptin receptor. The affinity and functional profile of opioids possessing activity at the nociceptin receptor was determined using (3)H-nociceptin and nociceptin-stimulated (35)S-GTPgammaS binding. The mu-opioid receptor-selective agonist lofentanil potently and competitively displaced [3H]nociceptin at rat brain receptors (IC(50) 62 nM). Lofentanil exhibited full agonism for enhancement of (35)S-GTPgammaS binding to human recombinant ORL1 receptors (EC(50) 50 nM). The related piperidines ohmefentanyl and sufentanil and the nonselective opioid receptor agonist etorphine were less potent nociceptin receptor agonists. The kappa(1)+kappa(3)-opioid receptor agonist/mu-opioid receptor antagonist naloxone benzoylhydrazone was a pure antagonist at both rat brain and human ORL1 receptors. The nonselective opioid receptor partial agonist buprenorphine and the nonselective opioid receptor antagonist (-)-quadazocine exhibited pure antagonism at rat brain receptors, but displayed partial agonism at human ORL1 receptors. Thus, opioids displaying full agonism at the nociceptin receptor are also opioid receptor agonists, whereas opioids that are antagonists or partial agonists at the nociceptin receptor show antagonism or partial agonism at opioid receptors. In addition, the stereospecificity required at opioid receptors appears to be retained at the nociceptin receptor, since (+)-quadazocine is inactive at both receptors. These findings illustrate the structural and functional homology of the opioid recognition site on these two receptor classes and suggest that opioids may provide leads for the design of nonpeptide nociceptin receptor agonists and antagonists lacking affinity for the classical opioid receptors., There was stereospecific binding of (3)H-lofentanil (KD value = 1.53 nM) to membranes of neuroblastoma-glioma NG 108-15 cells which are known to bear high affinity binding sites for enkephalin derivatives (delta-opiate receptor subtype). There was no high affinity specific binding of the mu-opiate specific ligand (3)H-sufentanil. The specific binding of (3)H-lofentanil to delta-opiate receptor subtype was down-regulated (decrease in Bmax value without change in the KD value) after prolonged incubation of the cells in the presence of leu- and met- enkephalin (0.1 uM). There was no down-regulation of the opiate receptors (3)H-lofentanil and (3)H-D-ala-D-leu-enkephalin specific binding) after incubation of NG 108-15 cells with drugs from the fentanyl series (alfentanil or sufentanil). In cultured neurones from rat forebrain (15 day old embryos), the (3)H-lofentanil binding was specific with high affinity (KD: 0.048 nM) and a slow dissociation rate similar to that in adult rat cortex. Drugs of the fentanyl series (4-anilino-piperidines) were potent displacers whereas agonists of the delta- (enkephalin derivatives), sigma- (phencyclidine, haloperidol, 3-hydroxyphenyl-propylpiperidine) or K- (U 50488) opiate sites had a low affinity (Ki greater than 0.5 uM) for (3)H-lofentanil specific binding sites. Since there was also specific binding of (3)H-sufentanil, the opiate receptors in cultured neurones seem to be mainly of the mu-subtype and this is consistent with the ontogeny of opiate receptors subtypes. These receptors were down-regulated after incubation in the presence of etorphine, sufentanil and alfentanil but not enkephalin derivatives. | |

| Record name | Lofentanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid | |

CAS No. |

61380-40-3, 60645-00-3 | |

| Record name | Lofentanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61380-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lofentanil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061380403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lofentanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOFENTANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H7YQ564XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lofentanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。